
mercury silver iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury silver iodide, also known as mercury silver (1+) iodide (1:2:4) or Ag2HgI4, is a compound with a molecular formula of AgHgI . It’s a scarlet-red odorless tasteless powder that is sensitive to light . It’s insoluble in water and sinks in water . At elevated temperatures, it turns yellow but turns back to red upon cooling .
Synthesis Analysis
Silver mercury iodide thin films (Ag2HgI4) were successively deposited onto pre-cleaned glass substrates at room temperature by chemical bath deposition at different deposition times producing films of different thicknesses . The elemental composition of the as-deposited films measured by energy dispersive X-ray analysis shows the formation of stoichiometric Ag2HgI4 thin films .
Molecular Structure Analysis
The molecular structure of mercury silver iodide is complex. The superionic conductor, solid state, and body-centered cubic structure, silver iodide at room temperature, has been studied via molecular dynamics simulations . The calculated results using pairwise Coulomb-Buckingham potential, zero pressure on the sample, a semi-rigid model system of 1000 Ag and 1000 I ions, (NVE) as a statistical ensemble, and an effective charge of Z = 0.63 for the pairs Ag-Ag and I-I, were found to be consistent with experimental data .
Chemical Reactions Analysis
Mercury is one of the few liquid elements. It dissolves in oxidizing acids, producing either Hg2+ or Hg2+2, depending on which reagent is in excess . Silver iodide is prepared by reaction of an iodide solution (e.g., potassium iodide) with a solution of silver ions (e.g., silver nitrate). A yellowish solid quickly precipitates .
Physical And Chemical Properties Analysis
Silver iodide is a yellowish, crystalline solid. It has a molecular weight of approximately 234.77 g/mol . At room temperature, it’s relatively stable, with a melting point of 557 degrees Celsius . One of the most intriguing features of silver iodide is its photo-sensitive nature .
Safety and Hazards
Mercury silver iodide is highly toxic and may be fatal if inhaled, ingested, or absorbed through skin . It’s advised to avoid any skin contact, and effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .
Orientations Futures
Iodine clocks, which use silver iodide, are fascinating nonlinear chemical systems with a promising future . The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly . There are untapped opportunities offered by iodine clocks for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .
Propriétés
Numéro CAS |
12344-40-0 |
|---|---|
Nom du produit |
mercury silver iodide |
Formule moléculaire |
AgHgI |
Poids moléculaire |
435.365 |
Nom IUPAC |
iodosilver;mercury |
InChI |
InChI=1S/Ag.Hg.HI/h;;1H/q+1;;/p-1 |
Clé InChI |
DCQPKJFVKVBZJL-UHFFFAOYSA-M |
SMILES |
[Ag]I.[Hg] |
Synonymes |
mercury silver iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



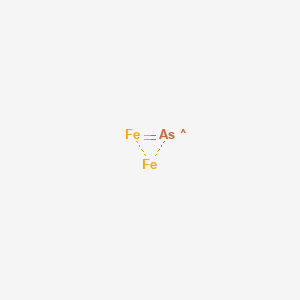

![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B577741.png)
![1-[4-(Trifluoromethoxy)phenyl]hexan-1-one](/img/structure/B577742.png)
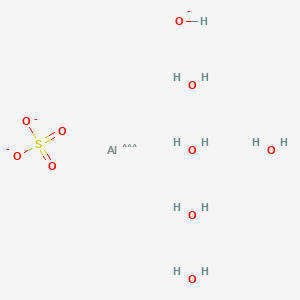
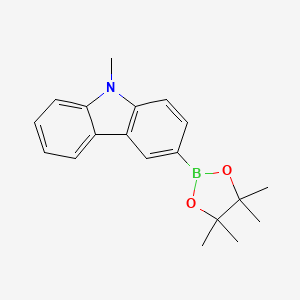
![6-Chloro-4-nitro-1H-benzo[d]imidazole](/img/structure/B577749.png)
![6'-Methyl-[3,3'-bipyridin]-4-amine](/img/structure/B577750.png)

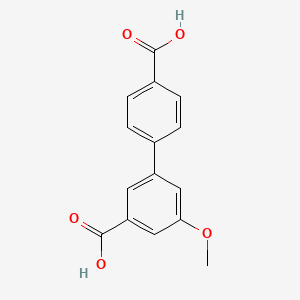

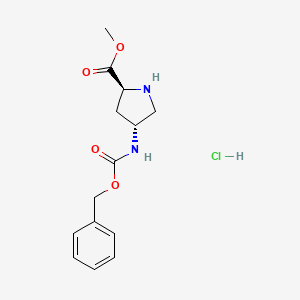
![1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine](/img/structure/B577758.png)